molecular formula C20H22O5 B14632006 4-Butoxyphenyl 4-(propanoyloxy)benzoate CAS No. 52811-86-6

4-Butoxyphenyl 4-(propanoyloxy)benzoate

Cat. No.: B14632006
CAS No.: 52811-86-6
M. Wt: 342.4 g/mol
InChI Key: NIZCDTFVEFMPOA-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-(propanoyloxy)benzoate is a benzoate ester derivative featuring a 4-butoxyphenyl group and a 4-(propanoyloxy) substituent on the aromatic ring. Its molecular formula is C₂₀H₂₂O₅, with a molecular weight of 342.39 g/mol. The compound’s structure combines a bulky alkoxy chain (butoxy) and a short-chain ester (propanoyloxy), which influence its physicochemical properties, such as lipophilicity and thermal stability. For example, similar compounds like methyl 4-(bromomethyl)benzoate () are synthesized using potassium benzoate salts and alkyl halides in polar aprotic solvents like dimethylformamide (DMF) . The propanoyloxy group may be introduced via ester exchange or direct acylation of a hydroxyl precursor.

Properties

CAS No.

52811-86-6

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(4-butoxyphenyl) 4-propanoyloxybenzoate

InChI

InChI=1S/C20H22O5/c1-3-5-14-23-16-10-12-18(13-11-16)25-20(22)15-6-8-17(9-7-15)24-19(21)4-2/h6-13H,3-5,14H2,1-2H3

InChI Key

NIZCDTFVEFMPOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-(propanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-(propanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-(propanoyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxyphenyl 4-(propanoyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-(propanoyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active phenolic and benzoic acid derivatives, which can interact with cellular components. These interactions may modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-butoxyphenyl 4-(propanoyloxy)benzoate with structurally related benzoate esters, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 4-butoxyphenyl, 4-propanoyloxy C₂₀H₂₂O₅ High lipophilicity; potential use in liquid crystals or polymers
Butyl 4-hydroxybenzoate (Butylparaben) 4-hydroxy, butyl ester C₁₁H₁₄O₃ Antimicrobial preservative; moderate water solubility
Ethyl 4-(dimethylamino)benzoate 4-dimethylamino, ethyl ester C₁₁H₁₅NO₂ Co-initiator in resin cements; high reactivity in polymerization
4-Butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate 4-butoxyphenyl, trans-4-pentylcyclohexyl C₂₈H₃₈O₃ Liquid crystal material; high thermal stability
Biotinyl-methyl 4-(amidomethyl)benzoate 4-amidomethyl, biotinyl-methyl C₂₀H₂₅N₃O₅S Competitive inhibitor of biotinidase (enzyme kinetics: Kᵢ = 0.8 mM)
4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate Schiff base, hexadecanoyloxy C₃₇H₄₆BrNO₄ Liquid crystal with mesomorphic behavior

Key Insights:

Lipophilicity and Solubility: The butoxy group in this compound enhances lipophilicity compared to shorter-chain analogues (e.g., ethyl or methyl esters). This property is critical for applications requiring non-polar environments, such as liquid crystals or lipid-soluble drug formulations. In contrast, Butylparaben (4-hydroxybenzoate) exhibits moderate water solubility due to its phenolic -OH group, enabling its use as a preservative in aqueous formulations .

Thermal Stability and Mesomorphism: Compounds with bulky substituents, such as 4-butoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, display high thermal stability and liquid crystalline phases due to rigid aromatic cores and flexible alkyl chains . The propanoyloxy group in the target compound may similarly stabilize mesophases but with reduced rigidity compared to cyclohexyl derivatives.

Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin cements than methacrylate analogues, attributed to electron-donating dimethylamino groups enhancing free-radical initiation . The propanoyloxy group in the target compound, while less electron-donating, may still participate in ester-based crosslinking reactions.

Biological Activity: Biotinyl-methyl 4-(amidomethyl)benzoate inhibits biotinidase via competitive binding (Kᵢ = 0.8 mM), suggesting that benzoate esters with functionalized side chains can target specific enzymes . The propanoyloxy group in the target compound could be modified for similar biochemical applications.

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